Testiphenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Testiphenon is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of testosterone, which is a hormone that plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics. Testiphenon has been studied extensively in recent years, and its unique properties have led to its use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Testiphenon has been used in various scientific research applications, including studies on the effects of testosterone on the body. It has been shown to have anabolic effects, which means that it can increase muscle mass and strength. It has also been used in studies on the effects of testosterone on bone density, cognitive function, and cardiovascular health.
Wirkmechanismus
The mechanism of action of Testiphenon is similar to that of testosterone. It binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has an anti-catabolic effect, which means that it can prevent the breakdown of muscle tissue. Additionally, Testiphenon has been shown to increase the production of red blood cells, which can improve endurance and athletic performance.
Biochemische Und Physiologische Effekte
Testiphenon has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It also has an anti-inflammatory effect, which can reduce the risk of certain diseases. However, it can also have negative effects on the body, such as an increased risk of cardiovascular disease and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Testiphenon has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and stored. It also has a long half-life, which means that it can be used in long-term studies. However, it is important to note that Testiphenon can have significant side effects on the body, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Testiphenon. One area of research is the development of new synthetic derivatives of testosterone that have fewer side effects on the body. Another area of research is the study of the effects of Testiphenon on different populations, such as women and older adults. Additionally, there is a need for more research on the long-term effects of Testiphenon on the body, particularly in relation to cardiovascular health and cancer risk.
Conclusion:
In conclusion, Testiphenon is a synthetic derivative of testosterone that has gained significant attention in the scientific community. It has been studied extensively and has shown potential applications in various fields. While it has several advantages for lab experiments, it is important to note that it can have significant side effects on the body. Further research is needed to fully understand the effects of Testiphenon on the body and to develop new synthetic derivatives with fewer side effects.
Synthesemethoden
The synthesis of Testiphenon involves the conversion of testosterone into a more stable and soluble form. This is achieved through the addition of a phenyl group to the testosterone molecule, which results in the formation of Testiphenon. The synthesis of Testiphenon is a complex process that requires specialized equipment and expertise. However, it has been successfully synthesized in various laboratories around the world.
Eigenschaften
CAS-Nummer |
104730-58-7 |
---|---|
Produktname |
Testiphenon |
Molekularformel |
C31H43Cl2NO3 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C31H43Cl2NO3/c1-30-13-11-24(35)20-22(30)5-8-25-26-9-10-28(31(26,2)14-12-27(25)30)37-29(36)19-21-3-6-23(7-4-21)34(17-15-32)18-16-33/h3-4,6-7,22,25-28H,5,8-20H2,1-2H3/t22-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI-Schlüssel |
JWLXQUMDRGJLMS-SJQIPMMSSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C |
Synonyme |
androstane-17-ol-3-one n-di(2-chloroethyl)aminophenylacetate testiphenon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.